N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is a useful research compound. Its molecular formula is C20H18N2O6 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.11648630 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins involved in apoptosis and nf-κb signaling .
Mode of Action
It is known that similar compounds act as antagonists of inhibitor of apoptosis proteins (iaps), which regulate apoptosis and modulate nf-κb signaling . These compounds facilitate cell death via both the intrinsic and extrinsic apoptosis pathways by interfering with XIAP and c-IAP1/2, respectively .
Biochemical Pathways
Similar compounds have been found to affect pathways involved in apoptosis and nf-κb signaling . The inhibition of IAPs can lead to the activation of caspases and the induction of cell death .
Pharmacokinetics
Similar compounds have been found to have dose-dependent pharmacokinetic properties .
Result of Action
Similar compounds have been found to induce apoptosis and modulate nf-κb signaling, which can lead to the death of cancer cells .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs and the physiological state of the cells .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-24-15-5-3-12(7-18(15)25-2)17-9-14(22-28-17)10-20(23)21-13-4-6-16-19(8-13)27-11-26-16/h3-9H,10-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZOBGDWYDTCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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